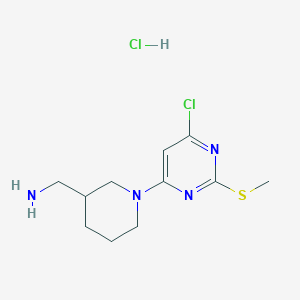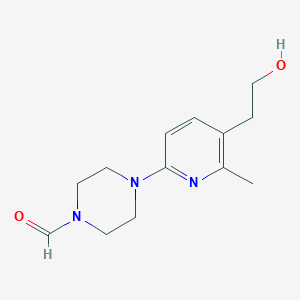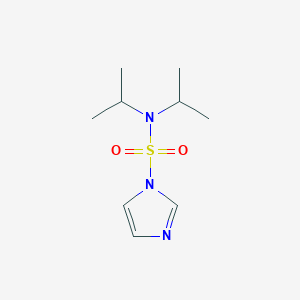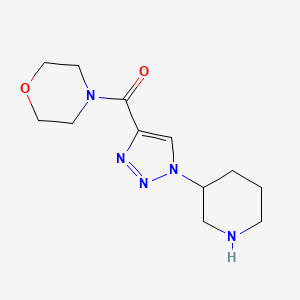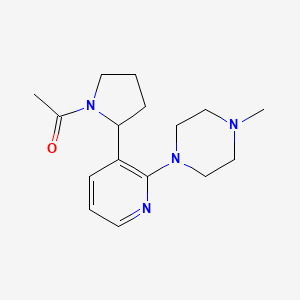
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a piperazine ring, a pyridine ring, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine ring: This step involves the reaction of the pyridine derivative with 4-methylpiperazine under controlled conditions.
Formation of the pyrrolidine ring: This can be done through a cyclization reaction involving the intermediate formed in the previous step.
Final assembly: The final step involves the coupling of the pyrrolidine derivative with the ethanone moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: This compound shares structural similarities with 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone, particularly in the presence of the piperazine and pyridine rings.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Another structurally related compound that features a piperazine ring and a pyridine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H24N4O |
|---|---|
Molekulargewicht |
288.39 g/mol |
IUPAC-Name |
1-[2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N4O/c1-13(21)20-8-4-6-15(20)14-5-3-7-17-16(14)19-11-9-18(2)10-12-19/h3,5,7,15H,4,6,8-12H2,1-2H3 |
InChI-Schlüssel |
VPSFRVRODMLIOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


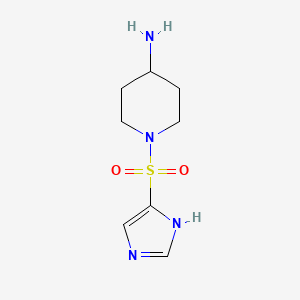
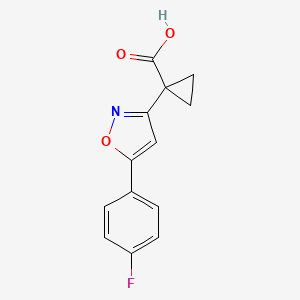

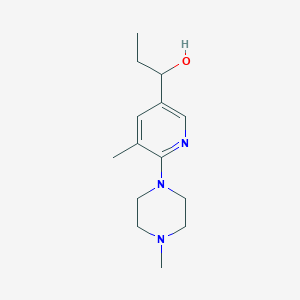
![2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole](/img/structure/B11805407.png)


